Methyl 4-phenylbut-2-enoate

Electronic structure Conjugation Reactivity

Methyl 4-phenylbut-2-enoate (CAS 73845-39-3, C₁₁H₁₂O₂, MW 176.21 g/mol) is an α,β-unsaturated ester in which the olefin is conjugated to the ester carbonyl but separated from the phenyl ring by a methylene spacer. Chemically it belongs to the class of 4-phenylbut-2-enoic acid methyl esters, distinct from the fully conjugated methyl cinnamate (CAS 103-26-4) and the saturated analog methyl 4-phenylbutanoate (CAS 2046-17-5).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 73845-39-3
Cat. No. B12459531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenylbut-2-enoate
CAS73845-39-3
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC(=O)C=CCC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3
InChIKeyRQGQILSLSHKEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Phenylbut-2-enoate (CAS 73845-39-3): Procurement-Ready Profile of an α,β-Unsaturated Ester Building Block


Methyl 4-phenylbut-2-enoate (CAS 73845-39-3, C₁₁H₁₂O₂, MW 176.21 g/mol) is an α,β-unsaturated ester in which the olefin is conjugated to the ester carbonyl but separated from the phenyl ring by a methylene spacer [1]. Chemically it belongs to the class of 4-phenylbut-2-enoic acid methyl esters, distinct from the fully conjugated methyl cinnamate (CAS 103-26-4) and the saturated analog methyl 4-phenylbutanoate (CAS 2046-17-5) . Its mixed conjugated/insulated electronic architecture, predictable LogP of ~1.96, and established synthetic accessibility position it as a versatile intermediate for medicinal chemistry and fragment-based library synthesis .

Why Methyl 4-Phenylbut-2-enoate Cannot Be Swapped with Generic α,β-Unsaturated Esters


Generic substitution with common esters such as methyl cinnamate or methyl 4-phenylbutanoate negates the precise electronic and steric profile required for targeted applications. Methyl cinnamate presents a fully conjugated phenyl–acrylate system that alters LUMO energy and Michael acceptor reactivity, while the saturated methyl 4-phenylbutanoate lacks the α,β-unsaturation essential for cycloaddition and conjugate addition chemistry [1]. The 4-oxo-4-phenylbut-2-enoate analogs, although potent MenB inhibitors, introduce an additional electrophilic ketone that fundamentally changes the compound‘s mechanism of action and toxicity profile [2]. These structural nuances mean that each analog occupies a distinct chemical space, and procurement of methyl 4-phenylbut-2-enoate specifically is necessary when the research objective requires a non-oxo, phenyl-but-2-enoate scaffold with a single site of olefinic unsaturation insulated from the aromatic ring .

Quantitative Differentiation Evidence for Methyl 4-Phenylbut-2-enoate (CAS 73845-39-3) Procurement Decisions


Conjugation Pattern Differentiates Methyl 4-Phenylbut-2-enoate from Fully Conjugated Methyl Cinnamate

The olefin in methyl 4-phenylbut-2-enoate is conjugated to the ester carbonyl but insulated from the phenyl ring by a methylene (–CH₂–) bridge, whereas methyl cinnamate features uninterrupted π-conjugation from the phenyl ring through the olefin to the carbonyl . This structural difference is reflected in distinct electronic properties: methyl cinnamate shows a density of 1.092 g/cm³ and a melting point of 34–38 °C (solid at room temperature), while methyl 4-phenylbut-2-enoate is a liquid under standard conditions, consistent with its lower symmetry and reduced intermolecular packing [1]. The LogP of methyl 4-phenylbut-2-enoate is ~1.96, approximately 0.6 log units lower than methyl cinnamate (LogP ~2.62), indicating moderately reduced lipophilicity that may favor aqueous solubility in biological assays .

Electronic structure Conjugation Reactivity UV spectroscopy

Absence of 4-Oxo Group Distinguishes Methyl 4-Phenylbut-2-enoate from MenB-Inhibiting 4-Oxo-4-phenylbut-2-enoates

The 4-oxo-4-phenylbut-2-enoate series, particularly methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate (compound 1), is a well-characterized MenB inhibitor with MIC values of 0.35–0.75 µg/mL against MSSA and MRSA [1]. The antibacterial activity depends on the electrophilic 4-oxo group, which forms a covalent CoA adduct that binds saMenB with a Kd of 2 µM [1]. Methyl 4-phenylbut-2-enoate lacks this 4-oxo group and instead possesses a methylene (–CH₂–) linker; consequently, it cannot form the requisite CoA adduct and is not expected to display MenB-dependent antibacterial activity [2]. This property renders methyl 4-phenylbut-2-enoate an essential negative-control scaffold in SAR studies of the 4-oxo-4-phenylbut-2-enoate pharmacophore .

MenB inhibition Antibacterial Menaquinone biosynthesis SAR control

Transport and Storage Classification Advantage vs. Hazardous Reactive Esters

Methyl 4-phenylbut-2-enoate is classified as 'Not hazardous material' under DOT/IATA transport regulations, based on supplier safety data . This contrasts with many α,β-unsaturated esters and related reactive carbonyl compounds that carry GHS hazard statements (e.g., H315, H319, H335) requiring specialized shipping and storage procedures [1]. The (E)-isomer of methyl 4-phenylbut-2-enoate is commercially available at 95–98% purity with storage recommendation of 'cool, dry place' and no special handling requirements beyond standard laboratory practice .

Safety Transport classification Procurement compliance GHS

α,β-Unsaturation Affords Dienophile Reactivity Absent in Saturated Methyl 4-Phenylbutanoate

The α,β-unsaturated ester moiety of methyl 4-phenylbut-2-enoate enables participation as a 2π dienophile in [4+2] Diels–Alder cycloadditions, providing access to cyclohexene derivatives that are inaccessible from the saturated methyl 4-phenylbutanoate (CAS 2046-17-5) . Published synthetic routes confirm that the internal olefin of methyl 4-phenylbut-2-enoate can be oxidatively cleaved (Pd-catalyzed Wacker-type oxidation) to yield 3-oxo-4-phenylbutanoic acid methyl ester in 64% yield, demonstrating the synthetic versatility conferred by the double bond [1]. The saturated analog lacks this reactive handle entirely and is predominantly employed as a flavor and fragrance ingredient (FEMA 2739) rather than as a synthetic building block [2].

Cycloaddition Diels-Alder Michael addition Dienophile

Optimized Lipophilicity and Polar Surface Area Profile for Blood-Brain Barrier Permeation vs. Methyl Cinnamate

Methyl 4-phenylbut-2-enoate has a computed LogP of 1.96 and a polar surface area (PSA) of 26.3 Ų , placing it within favorable ranges for passive blood-brain barrier (BBB) permeation (LogP 1–3, PSA < 60–70 Ų per published CNS MPO scoring guidelines) [1]. By comparison, methyl cinnamate has a higher LogP (~2.62) and a comparable PSA (~26.3 Ų), but its fully conjugated structure increases planarity and melting point (34–38 °C), which correlates with reduced aqueous solubility [2]. Methyl 4-phenylbutanoate, with a molecular weight of 178.23 and estimated LogP ~2.18, occupies a slightly higher lipophilicity range while lacking the reactive unsaturation [2]. The combination of moderate LogP, low PSA, and a single rotatable bond (4 total rotatable bonds) makes methyl 4-phenylbut-2-enoate a physicochemically balanced scaffold for CNS-oriented fragment libraries .

LogP PSA BBB permeability Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: Methyl 4-Phenylbut-2-enoate vs. Methyl 4-Phenylbut-3-enoate (Methyl Styrylacetate)

Methyl 4-phenylbut-2-enoate (CAS 73845-39-3) is the 2-enoate isomer in which the double bond is conjugated to the ester carbonyl (α,β-unsaturated). Its positional isomer methyl 4-phenylbut-3-enoate (methyl trans-styrylacetate, CAS 34541-74-7) has the double bond at the 3,4-position, conjugated to the phenyl ring but not to the ester . This distinction is critical for analytical method development; infrared ion spectroscopy (IRIS) has been demonstrated as a method to unambiguously differentiate positional isomers of phenyl-containing compounds in mass spectrometry-based analyses [1]. Procurement of the correct isomer is verified by distinct CAS numbers and chromatographic retention behavior: methyl 4-phenylbut-2-enoate elutes as a single peak under standard reversed-phase conditions, distinguishable from the 3-enoate isomer .

Positional isomer Double-bond migration Regiochemistry Analytical standard

Prioritized Application Scenarios for Methyl 4-Phenylbut-2-enoate Based on Quantitative Evidence


Negative Control Scaffold in MenB Inhibitor Structure-Activity Relationship (SAR) Studies

In antibacterial programs targeting the menaquinone biosynthesis pathway, methyl 4-phenylbut-2-enoate serves as an essential matched molecular pair control. Unlike the 4-oxo-4-phenylbut-2-enoate series (which achieve MIC values of 0.35–0.75 µg/mL against MRSA via CoA adduct formation and MenB inhibition), methyl 4-phenylbut-2-enoate lacks the 4-oxo electrophile and is therefore predicted to be inactive [1]. Its inclusion in MIC panel screening alongside active 4-oxo analogs provides definitive evidence that the 4-oxo group—not the phenylbutenoate scaffold—is the pharmacophoric element responsible for MenB inhibition and antibacterial activity [1]. This application is supported by the detailed mechanistic characterization of 4-oxo-4-phenylbut-2-enoates published by Matarlo et al. (2016) [1].

α,β-Unsaturated Ester Building Block for Cycloaddition and Conjugate Addition in Medicinal Chemistry

The conjugated C2=C3 double bond enables methyl 4-phenylbut-2-enoate to function as a dienophile in [4+2] Diels–Alder cycloadditions and as a Michael acceptor in conjugate addition reactions, providing access to substituted cyclohexene and β-functionalized propanoate derivatives [2]. Published synthetic precedent includes Pd-catalyzed Wacker-type oxidation to afford 3-oxo-4-phenylbutanoic acid methyl ester (64% yield), demonstrating that the internal olefin can be selectively transformed into a ketone [2]. This reactivity profile is absent in the saturated analog methyl 4-phenylbutanoate, mandating procurement of the unsaturated ester for any synthetic route requiring olefin functionalization [2].

Fragment Library Member with CNS-Favorable Physicochemical Profile

With a LogP of 1.96, PSA of 26.3 Ų, and molecular weight of 176.21 g/mol, methyl 4-phenylbut-2-enoate falls within established CNS MPO thresholds for BBB-permeable fragments (LogP 1–3, PSA < 60–70 Ų) [3]. Compared to the more lipophilic methyl cinnamate (LogP ~2.62) and the saturated methyl 4-phenylbutanoate (LogP ~2.18, lacking reactive functionality), methyl 4-phenylbut-2-enoate offers a balanced profile of moderate lipophilicity and synthetic tractability for fragment-growing and fragment-linking campaigns targeting neurological targets [3].

Analytical Reference Standard for Positional Isomer Differentiation in Complex Mixtures

Methyl 4-phenylbut-2-enoate (2-enoate, CAS 73845-39-3) and its positional isomer methyl 4-phenylbut-3-enoate (CAS 34541-74-7) are structurally similar but chromatographically distinguishable compounds . Infrared ion spectroscopy (IRIS) has been validated as a technique for unambiguous differentiation of positional isomers of phenyl-containing compounds in mass spectrometry-based analyses [4]. Laboratories performing metabolomics, impurity profiling, or forensic analysis involving phenylbutenoate esters can use methyl 4-phenylbut-2-enoate as an authenticated reference standard to confirm isomer identity by retention time, exact mass, and IRIS fingerprint [4].

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